9-Methylhypoxanthine

Mass Spectrometry Gas-Phase Chemistry Nucleobase Self-Assembly

9-Methylhypoxanthine is a critical, non-interchangeable derivative of hypoxanthine. The N9-methyl group prevents glycosidic bond formation while enabling unique tetramer formation for ESI-MS method validation and altering excited-state dynamics for DNA damage research. Its ability to coordinate platinum(II) at the uncommon N1 site provides a novel scaffold for metallodrug design. Procure this high-purity standard for robust analytical and biochemical studies.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 875-31-0
Cat. No. B1460637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methylhypoxanthine
CAS875-31-0
Synonyms9-methylhypoxanthine
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CNC2=O
InChIInChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11)
InChIKeyPESGUQRDJASXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methylhypoxanthine (CAS 875-31-0) for Scientific Research and Procurement Specifications


9-Methylhypoxanthine (CAS 875-31-0), also known as 9-methyl-1H-purin-6(9H)-one, is a synthetic methylated derivative of the naturally occurring purine nucleobase hypoxanthine [1]. With a molecular formula of C₆H₆N₄O and a molecular weight of 150.14 g/mol, it serves as a model compound for studying purine biochemistry, metal-nucleobase interactions, and photophysical processes relevant to nucleic acid damage and repair [2].

Why 9-Methylhypoxanthine Cannot Be Substituted with Generic Hypoxanthine in Experimental Systems


9-Methylhypoxanthine and its parent compound, hypoxanthine, are not interchangeable in experimental settings. The addition of a methyl group at the N9 position fundamentally alters the molecule's physicochemical behavior, preventing it from participating in key biological processes like glycosidic bond formation while also introducing unique properties such as stable tetramer formation in the gas phase and distinct metal coordination chemistry [1][2]. These differences are critical for applications ranging from mass spectrometry standards to the design of metal-based therapeutics.

Quantitative Differentiation of 9-Methylhypoxanthine from Hypoxanthine and Other Purine Analogs


Unique Formation of Stable Gas-Phase Tetramers Enables Detection by ESI-MS

In electrospray ionization mass spectrometry (ESI-MS), 9-methylhypoxanthine forms a stable 'magic number' cluster tetramer, specifically the [(MeHyp)₄+Na]⁺ ion, which is readily detectable [1]. This behavior stands in stark contrast to its parent compound, hypoxanthine, which does not form analogous stable clusters under identical experimental conditions [1].

Mass Spectrometry Gas-Phase Chemistry Nucleobase Self-Assembly

Altered Photophysical Dynamics: Ultrafast Excited-State Deactivation in Aqueous Solution

Quantum mechanical/molecular mechanical (QM/MM) simulations reveal that the photophysical behavior of 9-methylhypoxanthine (9MHPX) in water is fundamentally different from that of its parent hypoxanthine [1]. The excited-state S₁ lifetime of 9MHPX in aqueous solution is predicted to be 115.6 fs, similar to its gas-phase lifetime (88.8 fs), indicating that the solvent has minimal impact on its deactivation [1]. In contrast, the excited-state lifetime of the parent hypoxanthine keto-N9H tautomer is remarkably enhanced in water compared to the gas phase [1].

Photochemistry Computational Chemistry DNA Photodamage

Predicted Physicochemical Properties: LogP and Hydrogen Bonding Profile

The predicted physicochemical properties of 9-methylhypoxanthine differ substantially from those of hypoxanthine, particularly in lipophilicity and hydrogen bonding capacity. The ACD/LogP value for 9-methylhypoxanthine is -1.16, compared to a reported experimental LogP of -0.96 for hypoxanthine [1][2]. Additionally, 9-methylhypoxanthine has one hydrogen bond donor compared to two for hypoxanthine, a direct consequence of N9 methylation [1][3].

Medicinal Chemistry Physicochemical Properties ADME Prediction

Unique N1-Coordination Mode in Platinum(II) Complexes

In the study of metal-nucleobase interactions, 9-methylhypoxanthine exhibits a distinct coordination behavior with platinum. While neutral 9-methylhypoxanthine (9-mhypH) coordinates to Pt(II) through the N7 atom, its deprotonated form (9-mhyp⁻) coordinates through the N1 atom [1]. The crystal structure of [Pt(dmba)(PPh₃)(9-mhyp-N1)] represents the first structurally authenticated example of N1 coordination of 9-methylhypoxanthine to platinum, a binding mode not typically observed for hypoxanthine [1].

Bioinorganic Chemistry Coordination Chemistry Anticancer Drug Design

Specific Research and Industrial Applications for 9-Methylhypoxanthine


Use as a Mass Spectrometry Standard for Methylated Purine Analysis

The unique ability of 9-methylhypoxanthine to form a stable [(MeHyp)₄+Na]⁺ tetramer ion in ESI-MS makes it an excellent qualitative standard for developing and validating methods to detect methylated purine lesions in DNA [1]. Its distinct signature allows it to be easily distinguished from unmethylated hypoxanthine in complex biological matrices [1].

Investigating the Photophysics of Methylated DNA Lesions

As a model for N9-methylated purine bases, 9-methylhypoxanthine is essential for computational and experimental studies investigating the excited-state dynamics of DNA lesions [2]. Its distinct photophysical behavior, characterized by a predicted 115.6 fs S₁ lifetime in water, is critical for understanding how methylation alters the photostability of DNA and potentially contributes to mutagenesis [2].

Scaffold for Designing Novel Metal-Based Anticancer Agents

The demonstrated ability of 9-methylhypoxanthine to coordinate to platinum(II) through the uncommon N1 site provides a novel structural motif for the rational design of metallodrugs [3]. Researchers can exploit this unique binding mode to create Pt(II) complexes with distinct DNA binding properties and biological activities compared to those derived from other purine ligands [3].

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